ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 488747-44-0
VCID: VC4890311
InChI: InChI=1S/C19H20N2O5S/c1-4-25-18(24)16-11(2)20-19-21(15(23)8-9-27-19)17(16)13-6-5-7-14(10-13)26-12(3)22/h5-7,10,17H,4,8-9H2,1-3H3
SMILES: CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC(=O)C)C(=O)CCS2)C
Molecular Formula: C19H20N2O5S
Molecular Weight: 388.44

ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS No.: 488747-44-0

Cat. No.: VC4890311

Molecular Formula: C19H20N2O5S

Molecular Weight: 388.44

* For research use only. Not for human or veterinary use.

ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate - 488747-44-0

Specification

CAS No. 488747-44-0
Molecular Formula C19H20N2O5S
Molecular Weight 388.44
IUPAC Name ethyl 6-(3-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C19H20N2O5S/c1-4-25-18(24)16-11(2)20-19-21(15(23)8-9-27-19)17(16)13-6-5-7-14(10-13)26-12(3)22/h5-7,10,17H,4,8-9H2,1-3H3
Standard InChI Key GEAPCOGOJCHKRT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC(=O)C)C(=O)CCS2)C

Introduction

Ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is a complex organic compound with a molecular formula of C19H20N2O5S. This compound belongs to the pyrimido[2,1-b] thiazine class, which is known for its diverse biological activities and therapeutic potential. The compound's structure features a bicyclic system incorporating both nitrogen and sulfur atoms, with an acetyloxyphenyl substituent that contributes to its chemical reactivity and potential biological activity.

Synthesis and Preparation

The synthesis of ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate typically involves multi-step reactions that require careful control of reaction conditions. Common methods include the use of ethyl 2-chloroacetoacetate for initial steps, followed by intramolecular cyclization and further modifications to introduce the acetyloxyphenyl group. The synthesis process is similar to that of other pyrimido[2,1-b] thiazine derivatives, which often involve microwave irradiation for efficient cyclization .

Biological Activity Comparison Table

CompoundBiological ActivityPotential Applications
Ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylatePotential antimicrobial or anticancer activityTherapeutic applications pending further research
Ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylateAntimicrobial activity reportedPotential therapeutic agent
Ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] thiazine-7-carboxylatePreliminary studies suggest therapeutic potentialOngoing research for biological activity

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